molecular formula C12H11F2NO3 B1400809 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1293039-32-3

1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1400809
CAS No.: 1293039-32-3
M. Wt: 255.22 g/mol
InChI Key: BZGNXPGCUOHVHU-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a 3,4-difluorobenzyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl bromide and pyrrolidine-3-carboxylic acid.

    Nucleophilic Substitution: The 3,4-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with pyrrolidine-3-carboxylic acid to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other substituents using appropriate reagents and conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes in the industry.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

    1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid: This compound has a similar structure but features a piperazine ring instead of a pyrrolidine ring.

    3,4-Difluorobenzyl alcohol: This compound contains the 3,4-difluorobenzyl group but lacks the pyrrolidine and carboxylic acid functionalities.

    2,6-Difluorobenzonitrile: This compound has a similar difluorobenzyl group but features a nitrile group instead of the pyrrolidine and carboxylic acid groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c13-9-2-1-7(3-10(9)14)5-15-6-8(12(17)18)4-11(15)16/h1-3,8H,4-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGNXPGCUOHVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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